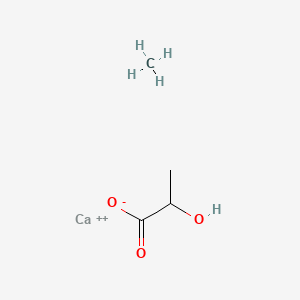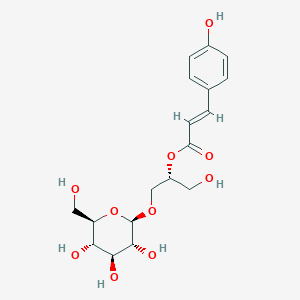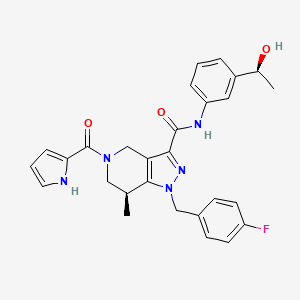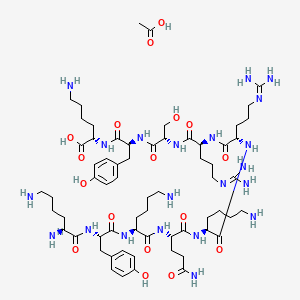
Lonodelestat (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
POL6014 is synthesized through a series of chemical reactions that involve the formation of peptide bonds. The compound is formulated for aerosol delivery via nebulization, specifically using the Pari eFlow system . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. the industrial production methods involve the use of advanced peptide synthesis techniques and purification processes to ensure high purity and efficacy .
Chemical Reactions Analysis
POL6014 primarily undergoes inhibition reactions where it binds to neutrophil elastase, preventing the enzyme from degrading lung tissue . The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from this reaction is the inhibited neutrophil elastase complex, which reduces inflammation and tissue degradation .
Scientific Research Applications
POL6014 has several scientific research applications, particularly in the fields of medicine and biology. It is being developed for the treatment of cystic fibrosis and other pulmonary diseases characterized by excessive neutrophil elastase activity . The compound has shown efficacy in reducing lung inflammation in animal models and is currently in clinical development . Additionally, POL6014 is used in research to study the role of neutrophil elastase in various inflammatory conditions and to develop new therapeutic strategies .
Mechanism of Action
POL6014 exerts its effects by binding to the active site of neutrophil elastase, thereby inhibiting its enzymatic activity . This inhibition prevents the enzyme from degrading extracellular matrix proteins, which are crucial for maintaining lung tissue integrity . The molecular targets of POL6014 include the active site of neutrophil elastase, and the pathways involved are those related to inflammation and tissue degradation .
Comparison with Similar Compounds
POL6014 is unique in its high potency and selectivity for neutrophil elastase compared to other similar compounds. Some similar compounds include Sivelestat and Alvelestat, which are also neutrophil elastase inhibitors . POL6014 has shown a more favorable pharmacokinetic profile and higher efficacy in preclinical and clinical studies . Its ability to be administered via inhalation directly to the lungs provides a significant advantage over other compounds that may require systemic administration .
Properties
Molecular Formula |
C73H112F3N15O21 |
|---|---|
Molecular Weight |
1592.8 g/mol |
IUPAC Name |
3-[(3R,9S,12S,15S,18S,24S,30S,33S,36S,39S,42S,45S,48S)-12-(4-aminobutyl)-15-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-39-[(1R)-1-hydroxyethyl]-33-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-36-methyl-45-octyl-2,8,11,14,17,23,29,32,35,38,41,44,47-tridecaoxo-1,7,10,13,16,22,28,31,34,37,40,43,46-tridecazapentacyclo[46.3.0.03,7.018,22.024,28]henpentacontan-42-yl]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C71H111N15O19.C2HF3O2/c1-6-8-9-10-11-12-19-46-60(94)76-48(30-32-56(91)92)63(97)82-58(42(5)88)67(101)74-41(4)59(93)80-50(39-87)64(98)81-57(40(3)7-2)71(105)86-37-18-24-54(86)70(104)84-35-16-22-52(84)66(100)78-47(29-31-55(73)90)62(96)75-45(20-13-14-33-72)61(95)79-49(38-43-25-27-44(89)28-26-43)68(102)85-36-17-23-53(85)69(103)83-34-15-21-51(83)65(99)77-46;3-2(4,5)1(6)7/h25-28,40-42,45-54,57-58,87-89H,6-24,29-39,72H2,1-5H3,(H2,73,90)(H,74,101)(H,75,96)(H,76,94)(H,77,99)(H,78,100)(H,79,95)(H,80,93)(H,81,98)(H,82,97)(H,91,92);(H,6,7)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,57-,58-;/m0./s1 |
InChI Key |
ZWRNMBNZWIWEAP-QNJOTTJMSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)[C@@H](C)CC)CO)C)[C@@H](C)O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)C(C)CC)CO)C)C(C)O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B10855116.png)
![(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid](/img/structure/B10855122.png)

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)

![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile;hydrochloride](/img/structure/B10855166.png)





